molecular formula C19H15N5O3 B2699763 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1251696-75-9

2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2699763
CAS No.: 1251696-75-9
M. Wt: 361.361
InChI Key: OYZCOQLRRSZLPY-UHFFFAOYSA-N
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Description

The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a heterocyclic molecule featuring a benzoxazole core linked via an ethanone bridge to an azetidine ring substituted with a pyridinyl-oxadiazole moiety. Benzoxazole derivatives are notable for their electronic properties and applications in medicinal chemistry, often serving as scaffolds for kinase inhibitors or antimicrobial agents . The 1,2,4-oxadiazole group is a bioisostere for ester or amide functionalities, enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c25-17(9-15-14-3-1-2-4-16(14)26-22-15)24-10-13(11-24)19-21-18(23-27-19)12-5-7-20-8-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZCOQLRRSZLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]isoxazole ring, followed by the formation of the pyridin-4-yl-1,2,4-oxadiazole moiety. The final step involves the coupling of these intermediates with azetidine under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one could be explored as a lead compound for drug development. Its multiple heterocyclic rings suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents/Linkers Biological/Physicochemical Notes
Target Compound Benzoxazole Azetidine-oxadiazole-pyridine, ethanone Conformational rigidity; bioisosteric
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Benzoxadiazole Triazole, hexanone Spectroscopic utility (e.g., fluorescence)
Patent Compounds (EP 1 808 168 B1) Oxadiazole Piperidine, thiadiazole, sulfonyl groups GPR119 agonists; metabolic stability
Key Observations:
  • Benzoxazole vs. Benzoxadiazole : The target compound’s benzoxazole core differs from the benzoxadiazole in ’s derivative. Benzoxazoles are less electron-deficient than benzoxadiazoles, which may alter electronic properties and binding interactions in medicinal applications .
  • Azetidine vs. Piperidine : The azetidine ring in the target compound imposes greater ring strain and rigidity compared to piperidine-based analogues in . This could enhance selectivity but reduce solubility due to decreased conformational flexibility .
  • Oxadiazole Substituents : The pyridinyl-oxadiazole group in the target compound contrasts with isopropyl- or thiadiazole-substituted oxadiazoles in patent compounds. Pyridinyl groups may improve aqueous solubility and hydrogen-bonding capacity relative to hydrophobic substituents like isopropyl .

Table 2: Inferred Property Comparison

Property Target Compound Compound Patent Compound (Example)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher due to hexanone) ~1.8 (polar sulfonyl groups)
Solubility Low (rigid azetidine) Moderate (flexible hexanone) High (sulfonyl, piperidine)
Metabolic Stability High (oxadiazole bioisostere) Moderate (ester-like triazole) High (oxadiazole, sulfonyl)
Key Observations:
  • The target compound’s azetidine moiety may reduce solubility compared to piperidine-containing analogues but improve target engagement through pre-organized conformations.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H17N5O2\text{C}_{19}\text{H}_{17}\text{N}_5\text{O}_2

This structure comprises a benzoxazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the pyridine and azetidine groups further enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing benzoxazole and oxadiazole moieties exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis
Compound BMCF-710.0Cell Cycle Arrest
Compound CA5498.5Inhibition of DNA Synthesis

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on related benzoxazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Neuroprotective properties have also been attributed to benzoxazole derivatives. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.

The biological activity of 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is primarily mediated through:

  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It could potentially influence pathways such as PI3K/Akt and MAPK that are crucial for cell growth and survival.

Case Studies

Several studies have explored the biological activity of compounds similar to the target molecule:

  • Study on Anticancer Activity : A recent publication highlighted a series of benzoxazole derivatives that exhibited potent cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy.
  • Antimicrobial Evaluation : Another study focused on oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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